Methyl nicotinate

Vue d'ensemble

Description

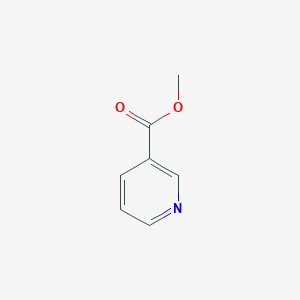

Methyl nicotinate (CAS 93-60-7), also known as methyl pyridine-3-carboxylate, is an ester derivative of nicotinic acid (vitamin B3). It is widely used in topical formulations to enhance peripheral blood flow, facilitating blood sample collection, particularly in patients with venous access challenges . Its mechanism involves vasodilation via nicotinic acid receptor activation, increasing local blood flow without significantly altering blood cell composition . This compound is valued for its stability in biological systems, with a hydrolysis half-life exceeding 95 hours in the presence of human serum albumin (HSA) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le nicotinate de méthyle peut être synthétisé par estérification de l'acide nicotinique avec du méthanol en présence d'un catalyseur acide. La réaction implique généralement le chauffage de l'acide nicotinique et du méthanol sous reflux avec un acide fort tel que l'acide sulfurique pour faciliter le processus d'estérification .

Méthodes de production industrielle

Dans les milieux industriels, la production de nicotinate de méthyle suit un processus d'estérification similaire mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit. Le processus implique une surveillance continue de la température, du pH et du temps de réaction pour atteindre le résultat souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Le nicotinate de méthyle subit diverses réactions chimiques, notamment :

Estérification : comme mentionné, il est formé par estérification de l'acide nicotinique.

Hydrolyse : le nicotinate de méthyle peut être hydrolysé en acide nicotinique et en méthanol en présence d'une base ou d'un acide fort.

Oxydation : il peut subir des réactions d'oxydation, bien que celles-ci soient moins fréquentes dans les applications pratiques.

Réactifs et conditions courants

Estérification : méthanol et acide sulfurique.

Hydrolyse : hydroxyde de sodium ou acide chlorhydrique.

Oxydation : divers agents oxydants, bien que les conditions spécifiques dépendent du produit souhaité.

Principaux produits formés

Hydrolyse : acide nicotinique et méthanol.

Oxydation : selon les conditions, divers dérivés oxydés de l'acide nicotinique peuvent être formés.

Applications de la recherche scientifique

Le nicotinate de méthyle a un large éventail d'applications dans la recherche scientifique :

Chimie : utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : étudié pour ses effets sur le flux sanguin et son utilisation potentielle dans l'amélioration de la délivrance de médicaments par la peau.

Médecine : couramment utilisé dans les formulations topiques pour soulager la douleur en raison de ses effets vasodilatateurs.

Mécanisme d'action

Le nicotinate de méthyle agit comme un vasodilatateur périphérique. Lorsqu'il est appliqué par voie topique, il induit une vasodilatation des capillaires sanguins périphériques situés dans les papilles dermiques des couches supérieures du derme adjacentes à la jonction épiderme-derme. Cette action augmente le flux sanguin local, ce qui contribue à soulager les douleurs musculaires et articulaires. Le mécanisme exact implique la libération de prostaglandine D2, qui est un composé à action locale avec une demi-vie courte .

Applications De Recherche Scientifique

Peripheral Blood Collection Enhancement

A significant application of methyl nicotinate is its use in improving peripheral blood collection. A study demonstrated that local application of a this compound solution significantly increased blood flow in earlobes, facilitating easier blood collection in patients with venous access difficulties. The study involved different concentrations of this compound, with concentrations above yielding the best results without adverse effects on blood cell proportions .

Table 1: Effect of this compound on Blood Flow

| Concentration (mol/L) | Blood Flow Increase | Significant Change |

|---|---|---|

| Moderate | No | |

| Significant | Yes | |

| High | Yes | |

| Very High | Yes |

Pain Management

This compound has also been investigated for its efficacy in pain relief. A randomized controlled trial compared a topical formulation combining comfrey root extract and this compound against this compound alone and a placebo. Results indicated that the combination treatment significantly reduced pain levels in patients with acute back pain compared to the other groups, showcasing its potential as an effective analgesic agent .

Vasodilation and Microcirculation Assessment

This compound is utilized in dermatological research for assessing microcirculation and skin viability. It induces localized erythema, allowing researchers to study vascular responses. In one study, the vasodilatory effects were evaluated using laser speckle contrast imaging (LSCI), revealing that the prostaglandin pathway and local sensory nerves play crucial roles in mediating these effects .

Table 2: Vasodilatory Response Characteristics of this compound

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Microcirculation | LSCI | Significant increase in perfusion observed |

| Erythema Induction | Skin Application | Induces localized erythema for assessment |

| Pathway Involvement | Inhibitor Studies | Prostaglandin pathway crucial for response |

Treatment for Social Phobia

Research has explored the use of this compound in managing symptoms of social phobia (SP). A study assessed its effects on blood flow responses in patients with SP compared to healthy volunteers. The results indicated that while this compound induced vasodilation, the response was diminished in SP patients, suggesting potential therapeutic implications for managing anxiety-related physiological responses .

Mécanisme D'action

Methyl nicotinate acts as a peripheral vasodilator. When applied topically, it induces vasodilation of the peripheral blood capillaries located in the dermal papillae of the upper dermis layers adjacent to the epidermis–dermis junction. This action increases local blood flow, which helps in relieving muscle and joint pain. The exact mechanism involves the release of prostaglandin D2, which is a locally-acting compound with a short half-life .

Comparaison Avec Des Composés Similaires

Comparison with Other Nicotinate Esters

Hydrolysis Rates and Stability

Methyl nicotinate exhibits distinct stability compared to structurally similar esters. A study by Salvi et al. (1997) demonstrated that substituents on the ester group significantly influence hydrolysis rates in HSA (Table 1) :

| Compound | Half-Life (HSA, pH 7.4) |

|---|---|

| This compound | >95 hours |

| 2-Butoxyethyl nicotinate | <15 minutes |

| tert-Butyl nicotinate | Too slow to measure |

This compound’s prolonged half-life makes it suitable for sustained topical applications, whereas more labile esters like 2-butoxyethyl nicotinate are less practical for prolonged use.

Ethyl 5-Methylnicotinate

Ethyl 5-methylnicotinate (CAS 62150-46-3) differs by an ethyl ester and a methyl substitution at the pyridine 5-position. This structural modification enhances lipophilicity (log P ~3.5 vs. Its applications are less documented in clinical settings but include use as a synthetic intermediate.

Halogenated Derivatives

5-Bromo this compound

5-Bromo this compound (CAS 70-57-5) introduces a bromine atom at the pyridine 5-position. Market analyses project its global demand to grow steadily, driven by its use in pharmaceutical intermediates and agrochemicals . Unlike this compound, bromination increases molecular weight (212.03 g/mol vs. 137.14 g/mol) and alters reactivity, making it a precursor for cross-coupling reactions in drug synthesis .

Methyl 6-Chloronicotinate

Methyl 6-chloronicotinate (CAS 35060-52-9) features a chlorine atom at the pyridine 6-position. This derivative is critical in synthesizing antiviral and anticancer agents, such as [6-(1H-pyrazol-1-yl)pyridin-3-yl]methanol .

Trifluoromethyl Derivatives

Methyl 6-(trifluoromethyl)nicotinate (CAS 113712-17-1) incorporates a trifluoromethyl group at position 6. This substitution dramatically increases electron-withdrawing effects and metabolic stability. With a molecular weight of 205.14 g/mol, it serves as a key intermediate in kinase inhibitor development . Its log P (~3.8) suggests higher lipophilicity than this compound, enhancing blood-brain barrier penetration in CNS drug candidates .

Pharmacological and Clinical Comparisons

Nicotinic Acid and Adverse Effects

Nicotinic acid, the parent compound, induces systemic vasodilation but is associated with adverse effects (flushing, paresthesia) due to prostaglandin release . This compound’s esterification mitigates these effects, as it acts locally without significant systemic absorption .

Topical Efficacy Enhancement

This compound’s permeability is enhanced by nanoparticles (e.g., Posintro™), increasing transdermal delivery from 22% to 44% . In contrast, Quil A (a saponin) shows higher permeability enhancement, suggesting formulation-dependent variability .

Activité Biologique

Methyl nicotinate, an ester of nicotinic acid (niacin), has garnered attention for its diverse biological activities, particularly in the context of pain relief and vasodilation. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its ability to penetrate biological membranes effectively due to its lipophilic nature. Upon topical application, it is believed to promote the release of prostaglandin D2 , which mediates local vasodilation. This mechanism was substantiated by studies indicating that the vasodilatory effects can be inhibited by prostaglandin biosynthesis inhibitors, suggesting a significant role for prostaglandins in its action on vascular smooth muscles .

Pharmacokinetics

- Absorption : this compound is rapidly absorbed through the skin, with studies showing that 80-90% of the compound penetrates effectively in vitro. It bypasses the stratum corneum layer, enhancing its therapeutic efficacy .

- Metabolism : The compound undergoes ester hydrolysis, yielding nicotinic acid and methanol. This process is facilitated by nonspecific esterases present in the dermis .

- Distribution : Animal studies indicate that nicotinic acid predominantly accumulates in the liver, kidneys, and adipose tissue .

Vasodilatory Effects

This compound's primary biological activity is its ability to induce vasodilation. A study involving patients with generalized social phobia demonstrated that topical application of this compound resulted in a significant increase in blood flow compared to healthy volunteers. The results indicated a dose-dependent response, with higher concentrations leading to greater vasodilatory effects .

| Concentration (mM) | Blood Flow Increase (%) | Significance (p-value) |

|---|---|---|

| 0.1 | 12 | Not significant |

| 0.5 | 25 | p < 0.05 |

| 1 | 35 | p < 0.01 |

| 10 | 50 | p < 0.001 |

Analgesic Properties

Recent studies have highlighted the antinociceptive (pain-relieving) properties of this compound. In a controlled experiment with mice, doses of 5 and 10 mg/kg significantly reduced acetic acid-induced writhing and prolonged reaction times in thermal pain tests compared to controls. The results suggest both peripheral and central mechanisms contribute to its analgesic effects .

| Dose (mg/kg) | Writhing Reduction (%) | Reaction Time (s) |

|---|---|---|

| Control | - | 5 |

| 5 | 30 | 8 |

| 10 | 50 | 12 |

Case Studies

- Topical Application in Social Phobia : A study assessed the vasodilatory response to this compound in patients with social phobia, revealing altered responses compared to healthy individuals, indicating potential therapeutic applications for anxiety-related conditions .

- Pain Management in Rodent Models : Research demonstrated that this compound significantly alleviated pain responses in mice models, showcasing its potential as an analgesic agent that could be developed for human use .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing methyl nicotinate and confirming its purity in laboratory settings?

this compound is synthesized via esterification of nicotinic acid with methanol under acidic catalysis (e.g., concentrated sulfuric acid). The reaction mixture is neutralized with 10% sodium bicarbonate, and the product is extracted using organic solvents like chloroform. Purification involves column chromatography, with purity confirmed via thin-layer chromatography (TLC). Structural validation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Yield optimization may involve adjusting reaction time, temperature, and stoichiometric ratios of reagents .

Q. What safety precautions are essential when handling this compound in laboratory experiments?

this compound requires handling in well-ventilated areas with personal protective equipment (PPE) such as gloves and goggles. Avoid inhalation of vapors or dust. Storage should be in airtight containers away from incompatible materials (e.g., strong oxidizers). Environmental contamination risks necessitate spill containment measures using inert absorbents .

Q. Which analytical methods are recommended for quantifying this compound in biological or pharmaceutical samples?

High-performance liquid chromatography (HPLC) is widely used for quantification in pharmaceuticals and biological matrices. Gas chromatography-mass spectrometry (GC-MS) with dual-column verification is preferred for volatile derivatives, particularly in biomarker studies (e.g., tuberculosis detection). Microdialysis techniques coupled with HPLC can assess percutaneous penetration in skin models .

Q. How does this compound behave under acidic or alkaline conditions?

In alkaline conditions, this compound undergoes hydrolysis to yield nicotinic acid and methanol. Under acidic conditions, it participates in esterification with alcohols or phenols to form diverse derivatives. Oxidation reactions in acidic or oxidative environments may generate multiple byproducts, requiring careful control of reaction conditions .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound's role as a biomarker for Mycobacterium tuberculosis in adult vs. pediatric populations?

Discrepancies in biomarker validity (e.g., adult vs. pediatric cohorts) necessitate stratified statistical analysis and validation of confounding variables (e.g., metabolic differences, comorbidities). Dual-column GC-MS verification and standardized breath sampling protocols improve reliability. Cross-validation with alternative biomarkers (e.g., volatile organic compounds) may clarify specificity .

Q. What factors influence the yield and scalability of this compound synthesis via esterification?

Key factors include catalyst concentration (e.g., sulfuric acid), reaction temperature (optimal 60–80°C), and molar ratios of nicotinic acid to methanol. Scalability challenges arise from exothermic reactions requiring controlled heating and efficient purification methods. Process optimization using design-of-experiment (DoE) frameworks can maximize yield .

Q. What experimental designs are suitable for studying this compound's antinociceptive mechanisms in vivo?

Preclinical models (e.g., acetic acid-induced writhing or hot-plate tests in mice) evaluate peripheral and central analgesic effects. Dose-response studies (e.g., 5–10 mg/kg oral doses) should include control groups and pharmacokinetic profiling. Ethical compliance with NIH guidelines for animal studies is critical, including sample size justification and humane endpoints .

Q. How do storage conditions affect the stability of this compound in long-term studies?

Stability is compromised by exposure to light, moisture, and high temperatures. Degradation products (e.g., nicotinic acid) can be monitored via accelerated stability testing under ICH guidelines. Storage in amber glass at −20°C under nitrogen atmosphere is recommended for lab-scale preservation .

Q. What methodologies are effective for studying this compound's percutaneous penetration in human skin models?

In vitro models using excised human skin or reconstructed epidermis assess penetration kinetics. Microdialysis coupled with HPLC quantifies transdermal flux. In vivo studies require ethical approval and standardized application protocols (e.g., this compound solution concentration, exposure duration) .

Q. How can this compound's ecotoxicological impact be assessed for environmental risk mitigation?

Ecotoxicity testing includes acute aquatic toxicity assays (e.g., Daphnia magna immobilization), biodegradability studies (OECD 301), and soil mobility analysis. Computational modeling (e.g., QSAR) predicts bioaccumulation potential. Regulatory frameworks like REACH require comprehensive environmental hazard profiling .

Notes

- Avoid abbreviations for chemical names; use IUPAC nomenclature.

- Cite peer-reviewed studies over commercial sources (e.g., Sigma-Aldrich methods are referenced only for analytical protocols ).

- Methodological rigor must align with guidelines from Beilstein Journal of Organic Chemistry for reproducibility .

Propriétés

IUPAC Name |

methyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBADRVTZLEFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044471 | |

| Record name | Methyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid, White crystalline solid; Fresh caramelic nutty, mild tobacco aroma | |

| Record name | Methyl nicotinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl nicotinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl nicotinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1319/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

209.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl nicotinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 47.6 mg/mL at 20 °C, Soluble in fat; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl nicotinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl nicotinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1319/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.27 [mmHg] | |

| Record name | Methyl nicotinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

While the mechanism of action of methyl nicotinate and other topically-administered nicotinic acid esters is not clear, it is thought that methyl nicotinate promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life. It was demonstrated in human subjects that the local cutaneous vascular response to methyl nicotinic was suppressed by inhibitors of prostaglandin biosynthesis, indicating that the effect of methyl nicotinate on vascular smooth muscles may be mediated by the release of local prostaglandins. Prostaglandins released from the skin and blood vessels induce cutaneous vasodilation. | |

| Record name | Methyl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

93-60-7 | |

| Record name | Methyl nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl nicotinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL NICOTINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL NICOTINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1AVU9DJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl nicotinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38-43, 38 °C | |

| Record name | Methyl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl nicotinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.